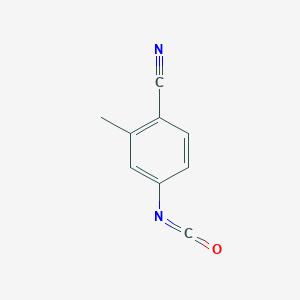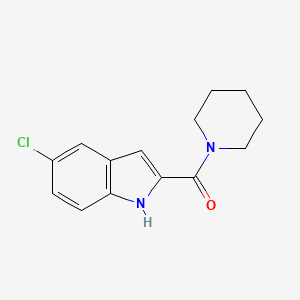
4-(Difluoromethyl)-5-nitronicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-5-nitronicotinic acid is a heterocyclic compound that contains both a difluoromethyl group and a nitro group attached to a nicotinic acid core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-nitronicotinic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a nicotinic acid scaffold. One common method involves the difluoromethylation of a nicotinic acid derivative, followed by nitration. The difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone under conditions that promote the formation of the C–CF₂H bond . The nitration step is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes allow for better control over reaction conditions, such as temperature and residence time, which are critical for achieving high selectivity and yield .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-5-nitronicotinic acid undergoes various chemical reactions, including:
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
Reduction: 4-(Difluoromethyl)-5-aminonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
科学的研究の応用
4-(Difluoromethyl)-5-nitronicotinic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biological Studies: The compound is used in studies to understand the effects of difluoromethyl and nitro groups on biological activity and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Difluoromethyl)-5-nitronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-5-nitronicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-5-aminonicotinic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(Difluoromethyl)-5-nitronicotinic acid is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and binding affinity, while the nitro group can participate in redox reactions, making this compound versatile for various applications .
特性
分子式 |
C7H4F2N2O4 |
|---|---|
分子量 |
218.11 g/mol |
IUPAC名 |
4-(difluoromethyl)-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F2N2O4/c8-6(9)5-3(7(12)13)1-10-2-4(5)11(14)15/h1-2,6H,(H,12,13) |
InChIキー |
JEQWRRSDYFJZOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


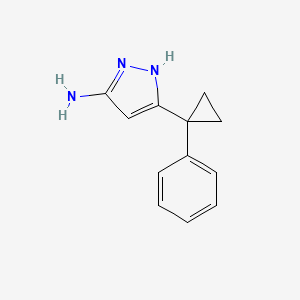
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
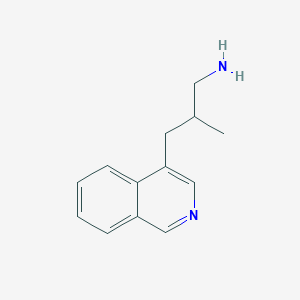
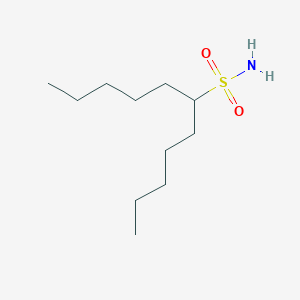
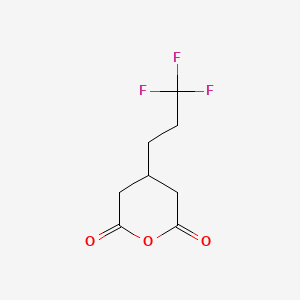
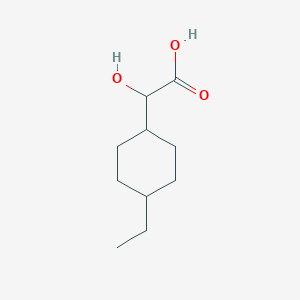
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13576321.png)
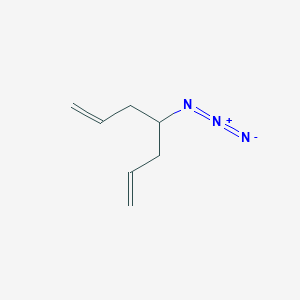
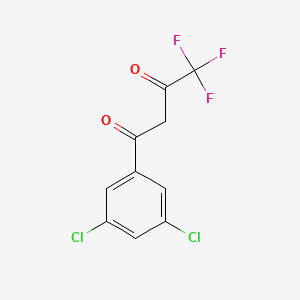
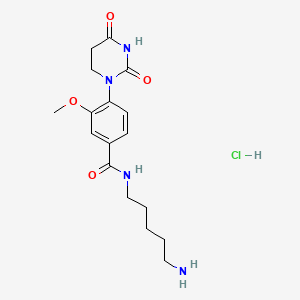
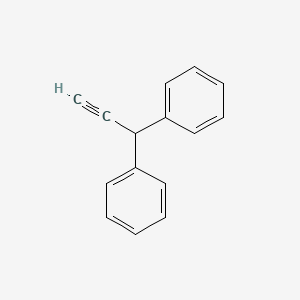
![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
